[3-[(4-iodo-2-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
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Overview
Description
[3-[(4-iodo-2-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate is a complex organic compound characterized by its unique structure, which includes an iodinated aromatic ring, a carbamoylamino group, and a diethylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(4-iodo-2-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate typically involves multiple steps, starting with the iodination of a methylphenyl precursor. The iodinated intermediate is then subjected to carbamoylation to introduce the carbamoylamino group. Finally, the diethylcarbamodithioate moiety is attached through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[3-[(4-iodo-2-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the iodinated aromatic ring or the carbamoylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
[3-[(4-iodo-2-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of [3-[(4-iodo-2-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [3-[(4-bromo-2-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
- [3-[(4-chloro-2-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
- [3-[(4-fluoro-2-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
Uniqueness
The uniqueness of [3-[(4-iodo-2-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate lies in its iodinated aromatic ring, which imparts distinct chemical properties such as increased reactivity and potential for radio-labeling. This makes it particularly valuable in applications requiring high specificity and sensitivity.
Properties
IUPAC Name |
[3-[(4-iodo-2-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22IN3O2S2/c1-4-20(5-2)16(23)24-9-8-14(21)19-15(22)18-13-7-6-12(17)10-11(13)3/h6-7,10H,4-5,8-9H2,1-3H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXFNDNHYZOIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=C(C=C(C=C1)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22IN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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